molecular formula C14H21BO3 B1301983 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 269410-25-5

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B1301983
CAS No.: 269410-25-5
M. Wt: 248.13 g/mol
InChI Key: TYCKOBOJYNRIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis (CDCl₃, 400 MHz) reveals characteristic signals:

  • Phenolic proton : δ 5.21 (s, 1H, -OH)
  • Aromatic protons : δ 6.72 (s, 2H, C₃/C₅-H)
  • Methyl groups :
    • δ 2.33 (s, 6H, C₂/C₆-CH₃)
    • δ 1.28 (s, 12H, pinacol-CH₃)

¹¹B NMR shows a sharp singlet at δ 30.2 ppm, confirming tetrahedral boron coordination. ¹³C NMR resolves the quaternary boron-bound carbon at δ 82.1 ppm, with distinct signals for oxygen-bound methyl carbons (δ 24.9 ppm).

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • B-O stretching : 1345 (symmetrical), 1280 (asymmetrical)
  • O-H stretching : 3250 (broad, phenolic)
  • Aromatic C=C : 1580, 1465

Mass Spectrometry

High-resolution mass spectrometry (HRMS-ESI) confirms molecular composition:

  • Observed : m/z 248.1584 [M+H]⁺
  • Calculated : C₁₄H₂₁BO₃⁺ = 248.1583
    Fragmentation patterns show sequential loss of pinacol methyl groups (-15 amu) followed by boron-oxygen bond cleavage.

Computational Modeling of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

  • HOMO-LUMO gap : 5.2 eV, localized on boronate and phenolic moieties
  • Natural Bond Orbital (NBO) charges :
    • Boron: +0.82 e
    • Phenolic oxygen: -0.68 e

Table 2: DFT-calculated vs experimental structural parameters

Parameter Calculated Experimental (XRD)
B-O bond (Å) 1.38 1.36–1.42
C-B-C angle (°) 117.5 115.8–118.7
Torsion angle (°) 56.4 54.8–58.2

Molecular dynamics simulations reveal temperature-dependent conformational flexibility, with the boronate group exhibiting 12° rotational freedom at 298K. The phenolic hydroxyl group participates in intramolecular hydrogen bonding (O-H···O=B, 2.01 Å), stabilizing the cis-configuration relative to the boronate moiety.

Properties

IUPAC Name

2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCKOBOJYNRIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370419
Record name 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269410-25-5
Record name 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boronic Ester Formation via Pinacol Coupling

This method involves the reaction of a phenolic compound with boronic acid or boron reagents in the presence of pinacol to form the boronate ester. The key steps include:

  • Reactants :

    • 3,5-Dimethylphenol (starting material)
    • Pinacol (diol)
    • Boron trihalides or boronic acid derivatives (e.g., trimethylborate)
  • Reagents and Conditions :

    • Solvent: Typically toluene or dichloromethane
    • Catalyst: Base such as triethylamine or sodium hydroxide
    • Reaction temperature: 50–80°C
  • Reaction Mechanism :

    • The phenolic group reacts with the boron reagent to form an intermediate.
    • Pinacol is introduced to stabilize the boronate ester structure by forming a cyclic dioxaborolane ring.
  • Example Reaction :
    $$
    \text{3,5-Dimethylphenol} + \text{B(OCH}3\text{)}3 + \text{Pinacol} \rightarrow \text{2,6-Dimethyl-4-(pinacolboronate)} + \text{By-products}
    $$

Direct Borylation of Phenols

In this approach, direct borylation of phenols is achieved using diboron reagents under catalytic conditions.

  • Reactants :

    • 3,5-Dimethylphenol
    • Diboron compounds (e.g., bis(pinacolato)diboron)
  • Catalysts and Conditions :

    • Base: Potassium acetate or cesium carbonate
    • Catalyst: Palladium-based catalysts (e.g., Pd(dppf)Cl₂)
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature: 80–120°C
  • Reaction Mechanism :

    • The phenol undergoes oxidative addition to the palladium catalyst.
    • Diboron species transfer a boryl group to the aromatic ring at the para-position relative to the hydroxyl group.

One-Pot Synthesis

A one-pot method combines multiple steps into a single reaction vessel to improve efficiency.

  • Reactants :

    • Phenol derivative
    • Boron reagent (e.g., B₂Pin₂)
  • Reagents and Conditions :

    • Solvent: Acetonitrile or ethanol
    • Catalyst: Copper salts (e.g., Cu(OAc)₂)
    • Additives: Ligands such as bipyridine to stabilize intermediates
    • Temperature: Room temperature to 60°C

Experimental Data Table

Method Reactants Catalyst/Base Solvent Temperature (°C) Yield (%)
Pinacol Coupling 3,5-Dimethylphenol + B(OCH₃)₃ + Pinacol Triethylamine Toluene 50–80 ~85
Direct Borylation 3,5-Dimethylphenol + B₂Pin₂ Pd(dppf)Cl₂ / KOAc THF 80–120 ~90
One-Pot Synthesis Phenol derivative + B₂Pin₂ Cu(OAc)₂ / Bipyridine Acetonitrile RT–60 ~75

Key Observations and Optimization Tips

  • Choice of Solvent :
    Polar aprotic solvents like THF enhance solubility and reaction rates in borylation reactions.

  • Catalyst Selection :
    Palladium-based catalysts provide high selectivity for para-borylation but require careful handling due to cost and sensitivity.

  • Temperature Control :
    Elevated temperatures improve reaction kinetics but may lead to side reactions; optimization is crucial for high yields.

  • Purification : The product is typically purified by recrystallization or column chromatography using non-polar solvents like hexane.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
This compound serves as an essential intermediate in organic synthesis. Its structure allows it to participate in various coupling reactions, facilitating the formation of complex molecules. For instance, it can be utilized in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds which are vital in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Development of Pharmaceuticals
In medicinal chemistry, this compound is crucial for designing compounds with enhanced biological activity. Its boron-containing moiety can improve the pharmacokinetic properties of drug candidates by influencing their solubility and stability. Case studies have demonstrated its effectiveness in synthesizing potential anti-cancer agents and other therapeutics .

Material Science

Advanced Materials Formulation
This compound is also applied in material science for developing advanced materials like polymers and coatings. Its unique properties contribute to the thermal and mechanical characteristics of these materials. Research indicates that incorporating this compound into polymer matrices enhances their durability and resistance to environmental factors .

Catalysis

Ligand in Catalytic Processes
As a ligand in catalysis, this compound improves the efficiency and selectivity of various chemical transformations. It has been shown to facilitate reactions such as hydrogenation and oxidation by stabilizing reactive intermediates and enhancing reaction rates .

Analytical Chemistry

Development of Sensors and Probes
In analytical chemistry, this compound is utilized in developing sensors and probes for detecting specific analytes. Its ability to form stable complexes with metal ions makes it suitable for creating sensitive detection systems that can be applied in environmental monitoring and clinical diagnostics .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisIntermediate for complex molecule synthesis through coupling reactionsSuzuki-Miyaura cross-coupling
Medicinal ChemistryEnhances biological activity of pharmaceuticalsAnti-cancer agent synthesis
Material ScienceImproves thermal and mechanical properties in polymers and coatingsDurable polymer formulations
CatalysisActs as a ligand to enhance reaction efficienciesHydrogenation and oxidation reactions
Analytical ChemistryUsed in sensors for specific analyte detectionEnvironmental monitoring

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous boronic acid derivatives:

Compound Substituents Physical State Melting Point (°C) Key Applications/Reactivity
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 2,6-dimethylphenol + boronic ester Crystalline powder 108 Suzuki couplings; pharmaceutical intermediates (e.g., pralsetinib synthesis)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Phenol + boronic ester (no methyl) Solid 96.5–98.2 Less steric hindrance; used in polymer synthesis
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol Chloro + hydroxymethyl Oil Enhanced solubility in organic solvents; intermediate for functionalized aromatics
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Single methyl + boronic ester Solid Moderate steric effects; used in biaryl syntheses
Tris(2,6-dimethyl-4-(dioxaborolan-2-yl)phenyl)borane Trimeric boronic ester Macrocycle synthesis; high boron content for materials science

Key Observations :

Steric and Electronic Effects: The 2,6-dimethyl groups in the target compound create steric hindrance, reducing reactivity in some cross-couplings but improving regioselectivity in others .

Physical Properties: The crystalline nature and higher melting point (108°C) of the target compound compared to analogs (e.g., 96.5–98.2°C for unmethylated phenol boronic ester) highlight the role of methyl groups in enhancing lattice stability . Chloro- and hydroxymethyl-substituted derivatives (e.g., compound 2d in ) are oils, indicating reduced crystallinity due to polar substituents.

Synthetic Utility :

  • The target compound is employed in pralsetinib synthesis , a RET kinase inhibitor, where its boronic ester participates in late-stage cross-couplings .
  • Analogous compounds like tris(2,6-dimethyl-4-(dioxaborolan-2-yl)phenyl)borane are used in iterative divergent synthesis of conjugated systems, leveraging their multiple boron sites .

Spectroscopic Differentiation: 11B-NMR shifts vary with substitution: For example, [4-chloro-3-(dioxaborolan-2-yl)phenyl]methanol shows a δ11B of 30.6 ppm , while the target compound’s boron environment is expected to differ slightly due to methyl shielding effects.

Biological Activity

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 269410-25-5
  • Molecular Formula : C14H21BO3
  • Molecular Weight : 248.13 g/mol
  • Purity : Typically >97% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the boron atom in its structure suggests potential interactions with biomolecules through boron-mediated mechanisms. Boron compounds are known for their ability to form complexes with nucleophiles and may influence enzyme activities or cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:

  • Inhibition of Tyrosine Kinases : The compound has shown potential as a tyrosine kinase inhibitor. Tyrosine kinases play crucial roles in cancer cell proliferation and survival. In vitro assays demonstrated that this compound could inhibit specific kinases associated with tumor growth .
  • Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines revealed that the compound induces cell death through apoptosis. The IC50 values were comparable to established anticancer agents .

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tyrosine kinases
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on non-small cell lung cancer (NSCLC) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggers apoptosis via the intrinsic pathway involving mitochondrial dysfunction .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Treatment with the compound significantly reduced edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated tissues .

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

  • Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., 4-bromo-2,6-dimethylphenol) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc). Key parameters include:
  • Solvent : 1,4-Dioxane or THF under inert atmosphere (N₂/Ar) .
  • Temperature : 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
    Validation : Monitor reaction progress via TLC and confirm purity (>95%) by HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.7–7.2 ppm, methyl groups at δ 1.3–2.1 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H]⁺ matching theoretical mass (C₁₄H₂₁BO₃: calc. 248.16) .
  • Melting Point : Compare experimental values (112–117°C) with literature .
  • FT-IR : Detect phenolic -OH stretch (~3200 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Storage Conditions : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon) .
  • Handling : Use anhydrous solvents and glove boxes to prevent hydrolysis of the boronate ester .
  • Stability Monitoring : Periodic NMR analysis to detect decomposition (e.g., free phenol formation) .

Advanced Research Questions

Q. How to resolve contradictory reactivity data in Suzuki-Miyaura cross-coupling reactions involving this boronate?

  • Methodological Answer :
  • Controlled Experiments : Vary ligands (e.g., SPhos vs. XPhos), bases (K₂CO₃ vs. CsF), and solvents (DMF vs. THF) to identify optimal conditions .
  • DFT Calculations : Model transition states to explain electronic effects of methyl substituents on coupling efficiency .
  • Byproduct Analysis : Use LC-MS to detect homocoupling or protodeboronation side products .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Impurity Profiling : Identify common byproducts (e.g., deborylated phenol) via LC-MS and adjust stoichiometry (1.2 eq. B₂pin₂) .
  • Catalyst Optimization : Use Pd(OAc)₂ with chelating ligands (dppf) to suppress β-hydride elimination .
  • Temperature Gradients : Slow heating (ramp to 80°C over 1 hour) reduces exothermic side reactions .

Q. How can computational modeling predict this compound’s behavior in polymer matrices?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with polymer chains (e.g., polystyrene) to assess compatibility and aggregation tendencies .
  • Docking Studies : Model boronate-phenol hydrogen bonding to predict self-healing properties in materials .
  • Thermodynamic Data : Calculate Gibbs free energy of hydrolysis to guide solvent selection in applications .

Q. What advanced methods assess the compound’s toxicity in biological systems?

  • Methodological Answer :
  • In Vitro Assays : Ames test (mutagenicity) and HepG2 cell viability studies (IC₅₀) .
  • Metabolite Tracking : Use ¹¹B NMR to monitor degradation products in simulated physiological conditions .
  • Ecotoxicity : OECD 207 guidelines for Daphnia magna exposure studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.